

# The USP2 Inhibitor ML364: A Technical Guide for Basic Research Applications

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## Compound of Interest

Compound Name: ML350  
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## Introduction

Ubiquitin-Specific Protease 2 (USP2) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating cellular processes by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation.[1] Dysregulation of USP2 has been implicated in various diseases, particularly cancer, where it can stabilize oncoproteins and promote tumor progression.[1][2] This technical guide focuses on the basic research applications of ML364, a potent and selective small-molecule inhibitor of USP2.[3] ML364 serves as a valuable chemical probe to investigate the cellular functions of USP2 and to explore its potential as a therapeutic target.[4]

## Mechanism of Action

ML364 is a reversible, selective inhibitor of USP2.[4] It directly binds to USP2, inhibiting its deubiquitinating activity.[4][5] This leads to the accumulation of ubiquitinated forms of USP2 substrates, targeting them for degradation by the proteasome.[1] The primary mechanism of action of ML364 involves the modulation of protein stability for key cellular regulators, thereby impacting cell cycle progression, apoptosis, and DNA repair pathways.[3][4]

## Quantitative Data: In Vitro and Cellular Activity of ML364

The following tables summarize the key quantitative data for the USP2 inhibitor ML364, providing a reference for its potency and selectivity.

Parameter	Value	Assay Conditions	Reference
IC50 vs. USP2 (Lys-48 linked di-ubiquitin)	1.1 $\mu$ M	Biochemical assay with internally quenched fluorescent di-ubiquitin substrate.	[3][4]
IC50 vs. USP2 (Lys-63 linked di-ubiquitin)	1.7 $\mu$ M	Biochemical assay with internally quenched fluorescent di-ubiquitin substrate.	[4]
Kd vs. USP2	5.2 $\mu$ M	Microscale Thermophoresis.	[5]
Cellular IC50 (Cyclin D1 degradation)	0.97 $\mu$ M	Western blot quantification in HCT116 cells.	[6]

Table 1: Potency and Binding Affinity of ML364 for USP2.

Target	IC50	Assay Type	Reference
USP8	0.95 $\mu$ M	Biochemical Assay	[4]
Caspase 6	Inactive	Biochemical Assay	[4]
Caspase 7	Inactive	Biochemical Assay	[4]
MMP1	Inactive	Biochemical Assay	[4]
MMP9	Inactive	Biochemical Assay	[4]
USP15	Inactive	Biochemical Assay	[4]
Kinase Panel (102 kinases)	No binding at 10 $\mu$ M	Kinase Binding Assay	[4]

Table 2: Selectivity Profile of ML364.

## Core Applications in Basic Research

### Cancer Biology

ML364 is a widely used tool in cancer research due to the frequent overexpression of USP2 in various malignancies.[2] Its primary applications in this field include:

- **Induction of Cell Cycle Arrest:** By promoting the degradation of Cyclin D1, a key regulator of the G1-S phase transition, ML364 treatment leads to cell cycle arrest at the G0/G1 phase.[4][7]
- **Promotion of Apoptosis:** ML364 can induce apoptosis through multiple mechanisms. It sensitizes cancer cells to TRAIL-mediated apoptosis by promoting the degradation of the anti-apoptotic protein survivin.[2][8] Additionally, by preventing the deubiquitination of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation, ML364 can lead to the stabilization and activation of p53, further promoting apoptosis.[1]
- **Inhibition of Tumor Growth and Proliferation:** The combined effects of cell cycle arrest and apoptosis induction result in the anti-proliferative activity of ML364 in various cancer cell lines.[4][9]

- **Suppression of DNA Repair:** ML364 has been shown to decrease homologous recombination-mediated DNA repair, suggesting a role for USP2 in this process and highlighting a potential strategy to sensitize cancer cells to DNA-damaging agents.[3][4]

## Virology

While the primary focus of ML364 research has been in oncology, its role in virology is an emerging area of investigation. Given the intricate interplay between the ubiquitin-proteasome system and viral life cycles, ML364 could be utilized to probe the dependence of specific viruses on USP2 for replication and pathogenesis.

## Key Signaling Pathways and Experimental Workflows

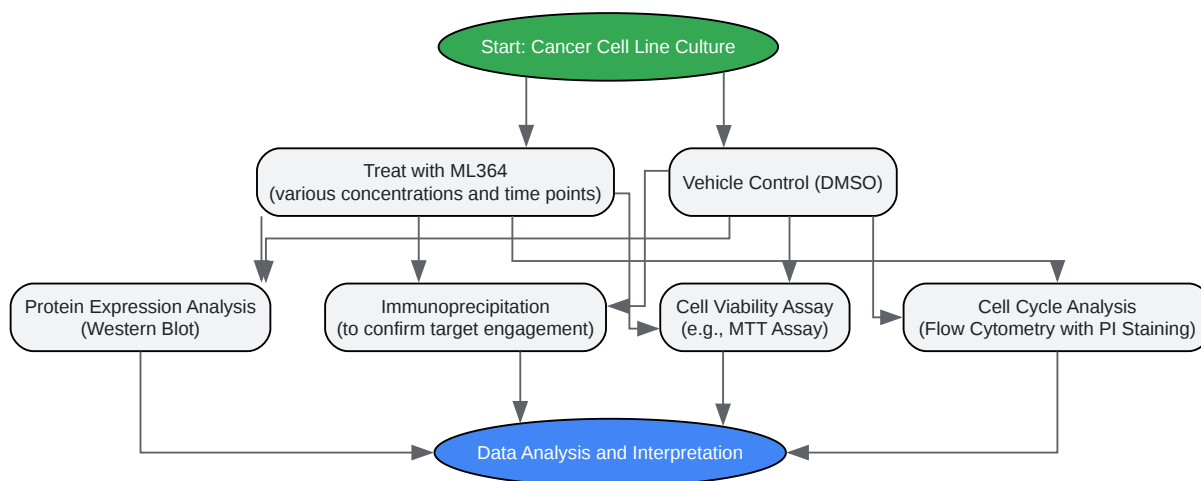
### USP2 Signaling Pathway Affected by ML364

The following diagram illustrates the central role of USP2 in regulating key oncoproteins and how its inhibition by ML364 impacts downstream cellular processes.

Caption: USP2 signaling pathways modulated by ML364.

### Experimental Workflow: Investigating the Effect of ML364 on Cancer Cells

This diagram outlines a typical experimental workflow to assess the cellular effects of ML364 on a cancer cell line.



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Caption: A standard workflow for studying ML364 effects.

## Detailed Experimental Protocols

### Western Blotting for Cyclin D1 and Other USP2 Substrates

This protocol is for analyzing the protein levels of Cyclin D1, Survivin, MDM2, and Fatty Acid Synthase in cancer cells treated with ML364.

Materials:

- Cancer cell line of interest (e.g., HCT116, MCF7)
- ML364 (and inactive analog as a negative control)
- DMSO (vehicle control)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)

- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (anti-Cyclin D1, anti-Survivin, anti-MDM2, anti-FASN, anti-USP2, and a loading control like anti- $\beta$ -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- **Cell Culture and Treatment:** Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of ML364 (e.g., 1, 5, 10  $\mu$ M) or DMSO for the desired time (e.g., 24, 48 hours).
- **Cell Lysis:** Wash cells twice with ice-cold PBS. Add 100-200  $\mu$ L of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
- **Protein Quantification:** Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- **Sample Preparation:** Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

- **SDS-PAGE and Transfer:** Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- **Analysis:** Quantify the band intensities and normalize to the loading control.

## Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

- Cancer cell line of interest
- ML364
- DMSO
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of medium and incubate overnight.
- **Treatment:** Treat cells with a serial dilution of ML364 (and DMSO control) for 24, 48, or 72 hours.
- **MTT Addition:** Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- **Solubilization:** Carefully remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the DMSO-treated control cells.

## Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after ML364 treatment.

Materials:

- Cancer cell line of interest
- ML364
- DMSO
- Complete cell culture medium
- PBS
- 70% ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

**Procedure:**

- **Cell Culture and Treatment:** Seed cells and treat with ML364 or DMSO as described for the Western blot protocol.
- **Cell Harvesting:** Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
- **Fixation:** Wash the cell pellet with ice-cold PBS. Resuspend the cells in 500 µL of PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.
- **Staining:** Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
- **Flow Cytometry:** Analyze the samples on a flow cytometer.
- **Data Analysis:** Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Immunoprecipitation (IP) of USP2

This protocol is for isolating USP2 and its interacting proteins to confirm target engagement or identify new substrates.

**Materials:**

- Cancer cell line of interest
- ML364 or DMSO
- IP lysis buffer
- Anti-USP2 antibody
- Isotype control IgG
- Protein A/G magnetic beads or agarose beads

- Wash buffer
- Elution buffer or Laemmli sample buffer

#### Procedure:

- Cell Lysis: Treat and lyse cells as described for the Western blot protocol, using a non-denaturing IP lysis buffer.
- Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
- Immunoprecipitation: Add the anti-USP2 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Complex Capture: Add fresh protein A/G beads and incubate for 1-2 hours at 4°C.
- Washing: Pellet the beads and wash them three to five times with wash buffer.
- Elution: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer for subsequent Western blot analysis.

## Conclusion

ML364 is a powerful and selective tool for probing the biological functions of USP2. Its ability to induce the degradation of key oncoproteins has established it as a valuable reagent in cancer research. The protocols and data presented in this guide provide a comprehensive resource for researchers and scientists to effectively utilize ML364 in their studies and to further explore the therapeutic potential of USP2 inhibition.

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